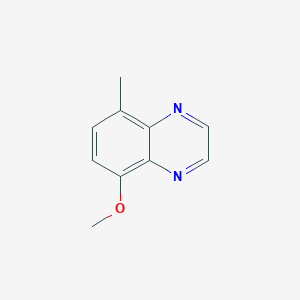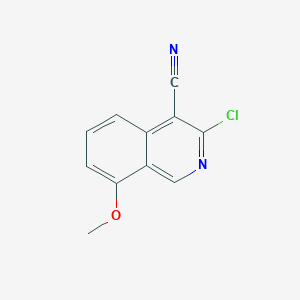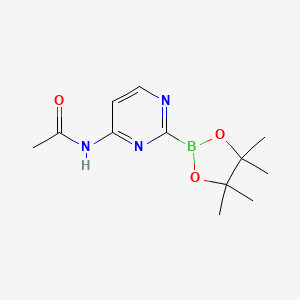
3-Chloro-6-iodo-2,4-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-iodo-2,4-dimethylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of chlorine and iodine atoms at the 3rd and 6th positions, respectively, along with two methyl groups at the 2nd and 4th positions on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-iodo-2,4-dimethylpyridine can be achieved through several methods. One common approach involves the halogenation of 2,4-dimethylpyridine. The process typically includes:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-iodo-2,4-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate can be used for substitution reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a pyridine N-oxide.
Aplicaciones Científicas De Investigación
3-Chloro-6-iodo-2,4-dimethylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It is employed in the preparation of functional materials, such as ligands for catalysis and components of organic electronic devices.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-iodo-2,4-dimethylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through various molecular interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. The exact pathways involved can vary based on the structure of the target molecule and the nature of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2,4-dimethylpyridine: Lacks the iodine atom at the 6th position.
6-Iodo-2,4-dimethylpyridine: Lacks the chlorine atom at the 3rd position.
2,4-Dimethylpyridine: Lacks both halogen atoms.
Uniqueness
3-Chloro-6-iodo-2,4-dimethylpyridine is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and interactions in chemical reactions. This dual halogenation can provide distinct properties compared to its mono-halogenated counterparts, making it valuable for specific synthetic applications.
Propiedades
Fórmula molecular |
C7H7ClIN |
|---|---|
Peso molecular |
267.49 g/mol |
Nombre IUPAC |
3-chloro-6-iodo-2,4-dimethylpyridine |
InChI |
InChI=1S/C7H7ClIN/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3 |
Clave InChI |
CIYLUVDPCHGEJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1Cl)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13666803.png)

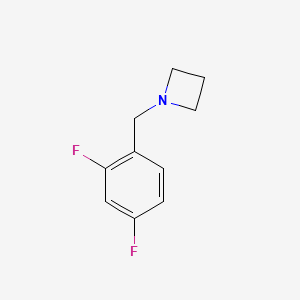
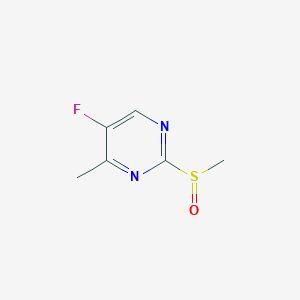
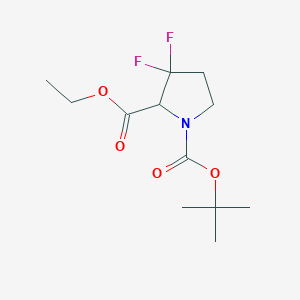
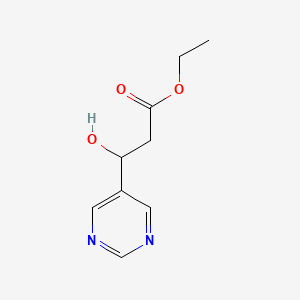
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B13666858.png)
